CK1δ Kinase Inhibition: 5-Cyano Outperforms All Other 5-Substituents by ≥20% in Nanomolar Potency
In a focused library of 2-amidobenzimidazole derivatives bearing different 5-substituents on the fused benzo ring, the 5-cyano analog (compound 23) displayed the highest CK1δ inhibitory potency with an IC50 of 98.6 nM. This represents a 1.22-fold improvement over the next best substituent (5-NO2, IC50 = 120 nM), a 4.9-fold improvement over 5-Cl (IC50 = 485 nM), and a 42.7-fold improvement over the unsubstituted parent scaffold (IC50 = 4,210 nM) [1].
| Evidence Dimension | CK1δ enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 98.6 nM (Compound 23, R = 5-CN) |
| Comparator Or Baseline | 5-NO2: 120 nM; 5-Cl: 485 nM; 5-Me: 1,640 nM; 5-CF3: 1,740 nM; 5,6-diCl: 980 nM; H (unsubstituted): 4,210 nM; 5-tBu: 1,000 nM |
| Quantified Difference | 1.2× to 42.7× superior to all tested 5-substituent analogs |
| Conditions | CK1δ enzyme inhibition assay; compounds tested at fixed dose 40 μM, IC50 determined for active compounds; Grieco et al., Pharmaceuticals 2024, Table 2 |
Why This Matters
Demonstrates that the 5-cyano group is the optimal substituent for CK1δ potency within this chemotype, making the compound uniquely suited for kinase inhibitor lead optimization programs targeting CK1δ-associated pathologies including cancer and neurodegenerative diseases.
- [1] Grieco I, et al. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals. 2024; 17(4):468. DOI: 10.3390/ph17040468 View Source
